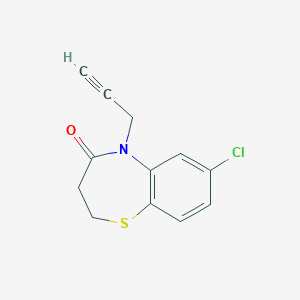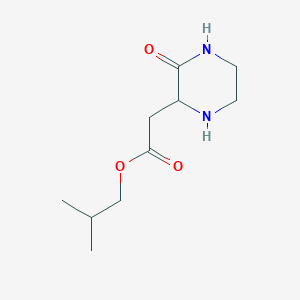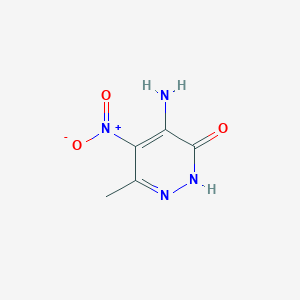![molecular formula C22H14Cl2O3 B2579887 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate CAS No. 298215-99-3](/img/structure/B2579887.png)
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate” is a chemical compound with the CAS Number: 298215-99-3. It has a molecular weight of 397.26 and its IUPAC name is 4-[(2E)-3-(3-chlorophenyl)-2-propenoyl]phenyl 4-chlorobenzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H14Cl2O3/c23-18-9-5-17(6-10-18)22(26)27-20-11-7-16(8-12-20)21(25)13-4-15-2-1-3-19(24)14-15/h1-14H/b13-4+. This code provides a textual representation of the molecular structure .Scientific Research Applications
Synthesis and Structural Characterization
- Research has focused on the synthesis and characterization of chalcone derivatives, including compounds structurally related to "4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate." These compounds are synthesized through base-catalyzed Claisen-Schmidt condensation reactions, and their structures are characterized using techniques such as FT-IR, elemental analysis, and X-ray diffraction. Such studies provide foundational insights into the molecular geometry, including dihedral angles and intra-molecular hydrogen bonding, crucial for understanding the compound's chemical reactivity and physical properties (Salian et al., 2018).
Electronic and Optical Properties
- Investigations into the electronic structure and optical properties of similar compounds employ quantum chemical methods and spectroscopic analysis. These studies are essential for applications in materials science, such as the design of novel optical materials with specific absorbance characteristics or non-linear optical (NLO) properties. The research includes analysis of the vibrational spectra, molecular orbital studies (including HOMO-LUMO transitions), and electrostatic potential mapping, which are critical for predicting the compound's behavior in various chemical and physical contexts (Najiya et al., 2014).
Environmental and Biological Applications
- Certain structurally related compounds have been studied for their antimicrobial activity, showcasing the potential of chlorinated phenyl compounds in developing new antimicrobial agents. These studies often involve synthesizing a series of derivatives, characterizing them, and evaluating their biological activity against a range of microbial strains. Such research underscores the importance of structural modifications to enhance biological activity and specificity (Strharsky et al., 2022).
Molecular Docking and Computational Studies
- Computational studies, including molecular docking and quantum chemical calculations, play a crucial role in understanding the interaction of these compounds with biological targets. Such research provides insights into the potential therapeutic applications of these compounds, identifying key interactions at the molecular level that contribute to their biological activity. This approach is fundamental in drug design and discovery, enabling researchers to predict the efficacy and specificity of compounds before synthesizing and testing them in laboratory settings (Viji et al., 2020).
Safety and Hazards
properties
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O3/c23-18-9-5-17(6-10-18)22(26)27-20-11-7-16(8-12-20)21(25)13-4-15-2-1-3-19(24)14-15/h1-14H/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKUBCSCYZVBHT-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyloxy]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2579805.png)
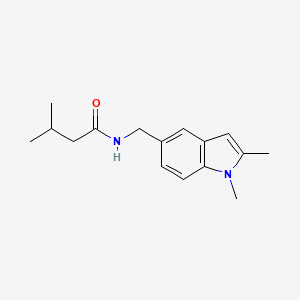
![4-(4-fluorobenzyl)-1-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2579808.png)


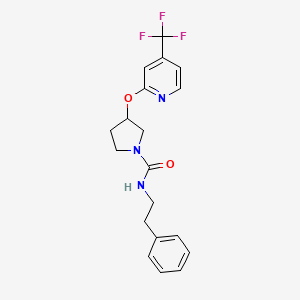
![4-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]benzamide](/img/structure/B2579815.png)
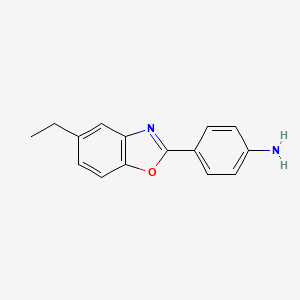

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)

